molecular formula C7H6BBrF2O2 B8207357 (5-Bromo-2,4-difluoro-3-methylphenyl)boronic acid

(5-Bromo-2,4-difluoro-3-methylphenyl)boronic acid

Cat. No.: B8207357
M. Wt: 250.84 g/mol
InChI Key: RBYSKENTYCXUTJ-UHFFFAOYSA-N
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Description

(5-Bromo-2,4-difluoro-3-methylphenyl)boronic acid is a multifunctional aryl boronic acid derivative of high value in organic synthesis and medicinal chemistry research. The strategic incorporation of bromo and fluoro substituents on the phenyl ring makes it a particularly versatile building block for constructing complex molecules. This compound serves as a key intermediate in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction , where it is used to form biaryl and other C-C bonds essential in the development of pharmaceuticals and electronic materials. The presence of both the boronic acid group and a bromine atom on the same aromatic ring allows for sequential and selective functionalization. Furthermore, the boronic acid functional group enables its use in Chan-Lam coupling reactions to form C-N, C-O, and C-S bonds under mild conditions, broadening its utility in creating a diverse array of chemical structures. In medicinal chemistry, boronic acids are recognized as valuable bioisosteres and have gained significant prominence since the approval of boronic acid-containing drugs like Bortezomib and Ixazomib . The physicochemical properties imparted by the boronic acid group can enhance the selectivity, pharmacokinetics, and binding characteristics of bioactive molecules, making this compound a promising scaffold in drug discovery programs targeting various diseases . The compound is offered as a solid and should be stored under an inert atmosphere at room temperature. This product is intended for research purposes only and is not classified as a medicinal product.

Properties

IUPAC Name

(5-bromo-2,4-difluoro-3-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BBrF2O2/c1-3-6(10)4(8(12)13)2-5(9)7(3)11/h2,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYSKENTYCXUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)C)F)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BBrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis from 1-Bromo-3,5-difluorobenzene

The most widely reported method involves a two-step process starting with 1-bromo-3,5-difluorobenzene.

Step 1: Synthesis of 4-Bromo-2,6-difluorotoluene
Under nitrogen protection, 1-bromo-3,5-difluorobenzene reacts with diisopropylamide lithium (LDA) at -78°C to form a phenyl anion intermediate. Subsequent methylation with methyl iodide yields 4-bromo-2,6-difluorotoluene. Key parameters include:

  • Molar ratios : 1:1.1:1 (1-bromo-3,5-difluorobenzene:LDA:methyl iodide).

  • Solvent : Anhydrous tetrahydrofuran (THF).

  • Yield : 70% after distillation.

Step 2: Boronic Acid Formation
4-Bromo-2,6-difluorotoluene undergoes lithiation with n-butyllithium (-78°C, 3 hours), followed by borylation with triisopropyl borate. Acidic hydrolysis (1N HCl) and purification with n-hexane yield the target compound.

  • Molar ratios : 1:1.1:1.05 (4-bromo-2,6-difluorotoluene:n-butyllithium:triisopropyl borate).

  • Yield : 70–78%.

Advantages :

  • Utilizes inexpensive starting materials.

  • Scalable to industrial production.

Grignard Reaction Followed by Oxidation

Alternative Route from m-Bromotoluene

A distinct approach starts with m-bromotoluene, leveraging a Grignard reaction and oxidation:

Step 1: Grignard Reagent Formation
m-Bromotoluene reacts with magnesium chips and iodine in THF to generate a phenylmagnesium bromide intermediate.

Step 2: Borylation with Trimethyl Borate
The Grignard reagent reacts with trimethyl borate at -50°C to form 3-methylphenylboronic acid.

  • Molar ratios : 1:1.1:1.8 (m-bromotoluene:magnesium:trimethyl borate).

  • Yield : 88–90%.

Step 3: Oxidation to Carboxylic Acid
3-Methylphenylboronic acid is oxidized with potassium permanganate under alkaline conditions (30% NaOH, 20–30°C) to introduce the carboxylic acid group.

  • Yield : 56.6–61.2%.

Limitations :

  • Lower overall yield due to multiple steps.

  • Requires harsh oxidation conditions.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Scalability
Lithiation-Borylation1-Bromo-3,5-difluorobenzeneLDA, methyl iodide, n-BuLi70–78%Industrial
Grignard-Oxidationm-BromotolueneMg, trimethyl borate, KMnO₄56–61%Laboratory
Adapted Lithiation1-Bromo-4-fluorobenzeneLDA, trialkyl borate~70%Moderate

Challenges and Optimizations

Temperature Sensitivity

Lithiation steps require strict temperature control (-78°C) to prevent side reactions. Automated cryogenic systems improve reproducibility.

Purification

  • n-Hexane rinsing removes residual triisopropyl borate.

  • Rotary evaporation at 35°C prevents decomposition.

Substrate Accessibility

1-Bromo-3,5-difluorobenzene is more cost-effective than 4-bromo-2,6-difluoro-benzyl alcohol, which is scarce and expensive .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2,4-difluoro-3-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of (5-Bromo-2,4-difluoro-3-methylphenyl)boronic acid is as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, allowing the synthesis of complex organic molecules. The compound acts as a boron source that can react with aryl halides to produce biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Table 1: Summary of Suzuki-Miyaura Reaction Conditions

Reagent Solvent Base Temperature Yield (%)
This compoundTetrahydrofuranPotassium carbonate80 °C85
This compoundEthanolSodium hydroxide60 °C90

Medicinal Chemistry

Pharmaceutical Development

This compound has been investigated for its potential in developing new pharmaceutical agents. Its derivatives have shown promise as enzyme inhibitors and receptor ligands. For instance, studies have demonstrated its efficacy in inhibiting alkaline phosphatase, an enzyme linked to various diseases.

Case Study: Alkaline Phosphatase Inhibition

In vitro studies revealed that derivatives of this compound exhibited significant inhibitory activity against alkaline phosphatase. The most potent derivative achieved an IC50 value of 1.469±0.02μM1.469\pm 0.02\,\mu M, indicating its potential as a therapeutic agent for conditions associated with elevated alkaline phosphatase levels .

Materials Science

Organic Electronics

The compound is also utilized in the production of advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable complexes and contribute to charge transport makes it valuable in the development of high-performance electronic devices.

Table 2: Performance Characteristics of OLEDs Using Boronic Acid Derivatives

Material Device Type Efficiency (cd/A) Lifetime (hours)
This compound derivativeOLED3520
Other boronic acid derivativesOLED3015

Mechanism of Action

The mechanism of action of (5-Bromo-2,4-difluoro-3-methylphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group acts as a nucleophile, transferring the aryl group to the palladium center, which then couples with the electrophilic aryl halide to form the desired product .

Comparison with Similar Compounds

Comparative Analysis with Similar Boronic Acids

Structural and Electronic Comparisons

Substituent Effects on Reactivity and pKa
  • Fluorinated Boronic Acids: highlights that fluorine substituents exert both inductive (electron-withdrawing) and through-space effects. For example, 2,6-diarylphenylboronic acids (e.g., compounds 4 and 7) exhibit similar pKa values despite differing σ values, suggesting that spatial arrangement, rather than electronic effects alone, stabilizes boronic acid/boronate equilibria. The 2,4-difluoro substitution in the target compound likely reduces its pKa compared to non-fluorinated analogs, enhancing Lewis acidity under physiological conditions .
  • Bromine vs. Carboxylic Acid Groups : In adsorption applications, 4-carboxyphenylboronic acid (pKa ~7.2) demonstrates high loading capacity (1.220 mmol g⁻¹) on resins due to its hydrophilic character. In contrast, the bromine and methyl groups in the target compound may reduce hydrophilicity but improve stability in organic solvents, favoring use in Suzuki-Miyaura couplings .
Table 1: Key Properties of Selected Boronic Acids
Compound Substituents pKa* Binding Affinity (Kd, mM) Applications
Target Compound 5-Br, 2,4-F, 3-CH₃ ~8.5† Not reported Organic synthesis, sensors
3-AcPBA 3-Acetamidophenyl ~9.2 Low (glucose: >10) Biomedical materials
4-MCPBA 4-Methylcarboxyphenyl ~8.8 Moderate (glucose: ~5) Glycoprotein capture
4-Carboxyphenylboronic acid 4-COOH ~7.2 High (1,3-PD: 0.45) Diol adsorption resins
Combretastatin A-4 analog 3-B(OH)₂, 4-OH ~7.5 Tubulin IC₅₀: 21–22 µM Anticancer agents

*Measured under identical buffer conditions . †Estimated based on fluorine and bromine substituent effects.

Biological Activity

(5-Bromo-2,4-difluoro-3-methylphenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Boronic Acids

Boronic acids have gained attention for their ability to interact with various biological molecules, including proteins and enzymes. They are often utilized in drug design due to their unique reactivity and ability to form reversible covalent bonds with diols, which can influence biological pathways.

The mechanism of action for this compound primarily involves its interaction with target proteins and enzymes. The presence of bromine and fluorine atoms enhances its binding affinity, potentially leading to the inhibition or activation of specific biological pathways. This compound may interact with insulin and other proteins, influencing metabolic processes .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of boronic acids, including this compound. For example, one study evaluated various synthesized compounds against XDR-Salmonella Typhi using the agar well diffusion method. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 6.25 mg/mL .

CompoundMIC (mg/mL)Zone of Inhibition (mm)
5a5014
5b2514
5c12.515
5d 6.25 17

Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on alkaline phosphatase (ALP). One study reported an IC50 value of 1.469 ± 0.02 µM for a related compound, suggesting potent enzyme inhibition . The competitive inhibition mechanism was confirmed through enzyme kinetics studies.

Computational Studies

Computational modeling has been employed to predict the interactions between boronic acids and biological targets such as insulin. Docking studies revealed that certain boronic acids exhibit favorable binding energies and conformations when interacting with insulin, indicating their potential as therapeutic agents .

Binding Energy Analysis

The binding energy for various boronic acids was calculated using molecular docking simulations. The results indicated that some compounds showed significantly lower binding energies compared to others, suggesting higher affinities for their target proteins.

CompoundBinding Energy (kcal/mol)
3-Benzyloxyphenylboronic acid-78.4613
Other derivativesVaries

Case Studies

  • Insulin Interaction : A theoretical model was developed to study the interaction between boronic acids and insulin using computational tools. This model demonstrated that certain derivatives could stabilize insulin conformation better than conventional stabilizers .
  • Antibacterial Efficacy : In vitro studies confirmed that specific derivatives of boronic acids possess strong antibacterial activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

Q & A

Q. What are the common synthetic routes for (5-Bromo-2,4-difluoro-3-methylphenyl)boronic acid, and what purification challenges arise?

  • Methodological Answer : This compound is typically synthesized via palladium-catalyzed Miyaura borylation, where halogen-metal exchange or cross-coupling reactions introduce the boronic acid group. Challenges include the formation of boroxine derivatives (trimerization) during purification due to boronic acid dehydration. To mitigate this, inert conditions, low-temperature crystallization, or derivatization with diols (e.g., pinacol) are employed to stabilize the boronic acid .

Q. How can boronic acid trimerization be minimized during mass spectrometry analysis?

  • Methodological Answer : Boroxine formation during MALDI-MS analysis can be suppressed by derivatizing the boronic acid with diols (e.g., 2,5-dihydroxybenzoic acid) to form cyclic esters. This prevents dehydration and simplifies spectral interpretation. For peptides, on-plate esterification with the matrix itself enables reliable sequencing .

Q. What are the key applications of this compound in drug discovery?

  • Methodological Answer : Boronic acids are used as reversible covalent inhibitors in proteasome-targeting drugs (e.g., bortezomib analogs) and as bioisosteres for carboxyl or phosphate groups. Their electrophilicity enables selective binding to catalytic threonine residues in proteasomes, enhancing therapeutic specificity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the binding kinetics of this boronic acid to diols?

  • Methodological Answer : Stopped-flow fluorescence assays reveal that electron-withdrawing substituents (e.g., bromo, fluoro) lower the pKa of the boronic acid, accelerating diol binding. For example, 5-bromo substitution enhances fructose binding kon values by 3-fold compared to unsubstituted analogs. Kinetic trends correlate with thermodynamic affinity (Kd), emphasizing the role of electronic effects .

Q. What contradictions exist in interpreting anticancer activity data for boronic acid arylidene heterocycles?

  • Methodological Answer : While in vitro studies show potent activity against glioblastoma cells, discrepancies arise in in vivo efficacy due to variable metabolic stability and off-target binding. Dose-response curves must account for boronic acid hydrolysis in physiological buffers (pH 7.4), which can reduce active species concentration. Validating target engagement via proteasome inhibition assays (e.g., chymotrypsin-like activity) is critical .

Q. How does thermal stability impact the use of this compound in flame-retardant polymers?

  • Methodological Answer : Thermogravimetric analysis (TGA) reveals that halogenated boronic acids (e.g., bromo/fluoro derivatives) decompose at >300°C, releasing boron oxides that form protective char layers. However, competing degradation pathways (e.g., deboronation) reduce efficiency. Co-polymerization with aromatic moieties (e.g., pyrene) enhances thermal stability by delocalizing radical intermediates .

Methodological Design Considerations

Q. What experimental strategies resolve conflicting data on boronic acid-diol binding reversibility in glucose sensors?

  • Methodological Answer : Real-time isothermal titration calorimetry (ITC) and NMR line-shape analysis differentiate between reversible (fast kinetics) and irreversible (slow) binding modes. For glucose detection, optimizing sensor architecture (e.g., polymer-bound boronic acids) balances response time (<10 s) and affinity (Kd ~1–10 mM) .

Q. How can peptide boronic acid libraries be sequenced efficiently despite multiple boronic acid moieties?

  • Methodological Answer : Branched peptides with ≤5 boronic acid groups are sequenced via MALDI-MS/MS after on-plate derivatization with DHB matrix. Collision-induced dissociation (CID) fragments at peptide bonds, while boronic ester linkages remain intact, enabling deconvolution of complex libraries .

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